molecular formula C15H13N3O2 B5790728 4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5790728
M. Wt: 267.28 g/mol
InChI Key: VWRNSPMKSCAXQZ-UHFFFAOYSA-N
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Description

4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanogen bromide to form the 1,2,4-oxadiazole ring. Finally, the oxadiazole is coupled with a pyridine derivative under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the pyridine ring.

Scientific Research Applications

4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and pyridine-based molecules. Examples include:

  • 4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Uniqueness

What sets 4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine apart is its specific substitution pattern, which can confer unique properties such as enhanced biological activity or improved material characteristics. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-2-4-13(5-3-11)19-10-14-17-15(18-20-14)12-6-8-16-9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRNSPMKSCAXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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